molecular formula C42H20Cu3N8O18S4.4H<br>C42H24Cu3N8O18S4 B13397959 Cuprate(4-), (mu3-(7-((6-((4'-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3,3'-di(hydroxy-kappaO)(1,1'-biphenyl)-4-yl)azo-kappaN1)-1,5-di(hydroxy-kappaO)-7-sulfo-2-naphthalenyl)azo-kappaN1)-8-(hydroxy-kappaO)-1,3,6-naphthalenetrisulfonato(10-)))tri-, tetrahydrogen CAS No. 71735-54-1

Cuprate(4-), (mu3-(7-((6-((4'-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3,3'-di(hydroxy-kappaO)(1,1'-biphenyl)-4-yl)azo-kappaN1)-1,5-di(hydroxy-kappaO)-7-sulfo-2-naphthalenyl)azo-kappaN1)-8-(hydroxy-kappaO)-1,3,6-naphthalenetrisulfonato(10-)))tri-, tetrahydrogen

Cat. No.: B13397959
CAS No.: 71735-54-1
M. Wt: 1247.6 g/mol
InChI Key: XLUBUFNBTJPTHL-UHFFFAOYSA-H
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Description

This compound is a highly complex cuprate derivative featuring a multidentate ligand system with azo (-N=N-), sulfonate (-SO₃⁻), and hydroxo (-OH) functional groups coordinated to a central copper ion in a μ₃-bridging configuration. The ligand architecture includes phenylpyrazole and naphthalene moieties, which confer unique optical, electronic, and solubility properties distinct from conventional cuprate superconductors.

Properties

CAS No.

71735-54-1

Molecular Formula

C42H20Cu3N8O18S4.4H
C42H24Cu3N8O18S4

Molecular Weight

1247.6 g/mol

IUPAC Name

tricopper;hydron;7-[[6-[[4-[4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-1,5-dioxido-7-sulfonatonaphthalen-2-yl]diazenyl]-8-oxidonaphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C42H30N8O18S4.3Cu/c1-19-36(42(56)50(49-19)23-5-3-2-4-6-23)46-43-27-10-7-20(14-30(27)51)21-8-11-28(31(52)15-21)44-47-37-34(72(66,67)68)18-26-25(40(37)54)9-12-29(39(26)53)45-48-38-33(71(63,64)65)16-22-13-24(69(57,58)59)17-32(70(60,61)62)35(22)41(38)55;;;/h2-18,51-56H,1H3,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+2/p-6

InChI Key

XLUBUFNBTJPTHL-UHFFFAOYSA-H

Canonical SMILES

[H+].[H+].[H+].[H+].CC1=NN(C(=C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(C=C5C(=C4[O-])C=CC(=C5[O-])N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])[O-])[O-])[O-])C8=CC=CC=C8.[Cu+2].[Cu+2].[Cu+2]

Origin of Product

United States

Preparation Methods

The synthesis of Cuprate(4-), (mu3-(7-((6-((4’-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3,3’-di(hydroxy-kappaO)(1,1’-biphenyl)-4-yl)azo-kappaN1)-1,5-di(hydroxy-kappaO)-7-sulfo-2-naphthalenyl)azo-kappaN1)-8-(hydroxy-kappaO)-1,3,6-naphthalenetrisulfonato(10-)))tri-, tetrahydrogen involves multiple steps, including the preparation of intermediate compounds and their subsequent coordination with copper ions. The reaction conditions typically require controlled temperatures, pH levels, and the presence of specific ligands to ensure the correct formation of the compound.

Chemical Reactions Analysis

Cuprate(4-), (mu3-(7-((6-((4’-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3,3’-di(hydroxy-kappaO)(1,1’-biphenyl)-4-yl)azo-kappaN1)-1,5-di(hydroxy-kappaO)-7-sulfo-2-naphthalenyl)azo-kappaN1)-8-(hydroxy-kappaO)-1,3,6-naphthalenetrisulfonato(10-)))tri-, tetrahydrogen undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it is being investigated for its potential therapeutic properties. In industry, it is used in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Cuprate(4-), (mu3-(7-((6-((4’-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3,3’-di(hydroxy-kappaO)(1,1’-biphenyl)-4-yl)azo-kappaN1)-1,5-di(hydroxy-kappaO)-7-sulfo-2-naphthalenyl)azo-kappaN1)-8-(hydroxy-kappaO)-1,3,6-naphthalenetrisulfonato(10-)))tri-, tetrahydrogen involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Ligand Architecture
  • Target Cuprate(4-): The ligand system integrates azo groups, sulfonate anions, and a phenylpyrazole unit. This creates a planar, π-conjugated framework with strong electron-withdrawing sulfonate groups, enhancing solubility in polar solvents .
  • High-Tc Cuprates (e.g., YBCO): Feature perovskite-like structures with CuO₂ planes as the superconducting active sites. Oxygen vacancies (δ) in YBa₂Cu₃O₇−δ critically modulate carrier density and Tc .
  • Nickelates (e.g., NdNiO₂): Structurally analogous to cuprates but replace CuO₂ planes with NiO₂ layers. Nd(5d) orbitals introduce additional "spectator bands," absent in cuprates .
  • Iron-Based Superconductors (e.g., FeAs): Comprise Fe-As or Fe-Se layers instead of Cu-O. Their multi-orbital electronic structure contrasts with the single dominant dx²−y² band in cuprates .

Table 1: Structural Features

Compound Type Key Structural Features Coordination Environment
Target Cuprate(4-) Azo-linked phenylpyrazole, sulfonate groups μ₃-bridging Cu with N/O ligands
YBCO CuO₂ planes, perovskite lattice Square-planar Cu²⁺ in CuO₂
Nickelates NiO₂ layers, Nd(5d) spectator bands Square-planar Ni⁺ in NiO₂
FeAs Superconductors Fe-As tetrahedral layers Tetrahedral Fe²⁺/³⁺ in FeAs

Electronic and Magnetic Properties

Electronic Structure
  • Target Cuprate(4-): The azo and sulfonate groups likely induce charge-transfer transitions, with ligand-to-metal charge transfer (LMCT) dominating electronic behavior. The dx²−y² orbital of Cu may hybridize with ligand π* orbitals, unlike the isolated dx²−y² band in cuprates .
  • High-Tc Cuprates: Undoped parent compounds (e.g., La₂CuO₄) are antiferromagnetic (AFM) Mott insulators. Doping introduces holes/electrons into the CuO₂ planes, suppressing AFM and enabling superconductivity .
  • Nickelates: Nd(5d) bands hybridize with Ni 3d orbitals, creating a self-doping effect absent in cuprates. This complicates comparisons of pairing mechanisms .
Magnetic Behavior
  • The target compound’s magnetic properties remain unexplored, but its ligand field may stabilize low-spin Cu²⁺ or Cu³⁺ states, differing from the high-spin Cu²⁺ in AFM cuprates .

Superconductivity and Phase Behavior

Superconducting Mechanisms
  • High-Tc Cuprates: Superconductivity emerges near AFM quantum critical points, with d-wave pairing symmetry .
  • Nickelates: Limited evidence for superconductivity (Tc ~ 15 K in doped NdNiO₂), with possible s±-wave pairing .
  • Iron-Based Superconductors: Multi-band s±-wave pairing involving Fe 3d orbitals .
  • Target Cuprate(4-): No reported superconductivity. The tetrahydrogen counterions and ligand steric effects likely preclude the formation of a coherent superconducting gap.

Table 2: Superconducting Properties

Compound Type Max Tc (K) Pairing Symmetry Parent State
YBCO 92 d-wave AFM Mott insulator
Nickelates ~15 Undetermined Paramagnetic metal
FeAs 56 s±-wave AFM semimetal
Target Cuprate(4-) N/A N/A Undetermined

Doping and Carrier Dynamics

  • High-Tc Cuprates: Hole doping (e.g., La₂−xSrₓCuO₄) or electron doping (e.g., Nd₂−xCexCuO₄) tunes carrier density. Electron-doped systems exhibit weaker pseudogap phenomena .
  • Target Cuprate(4-): The tetrahydrogen counterion (H₄) may act as a proton reservoir, enabling acid-base tuning of electronic properties, distinct from oxide-ion doping in cuprates .

Biological Activity

Cuprate(4-) is a complex compound with significant potential in biological applications due to its unique structure and properties. This article aims to explore its biological activity, including cytotoxicity, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

Cuprate(4-) is characterized by a complex arrangement of functional groups that contribute to its biological activity. The presence of azo groups, hydroxyl groups, and sulfonate groups enhances its solubility and reactivity. The chemical formula is C42H20Cu3N8O18S4C_{42}H_{20}Cu_3N_8O_{18}S_4 with a CAS number of 126637-71-6.

Key Structural Features

  • Azo Groups : These are known for their ability to form stable complexes with metal ions and can exhibit various biological activities.
  • Hydroxyl Groups : Contribute to solubility and may enhance interaction with biological targets.
  • Sulfonate Groups : Increase water solubility and may influence the compound's pharmacokinetics.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of Cuprate(4-) on various cancer cell lines. The compound exhibits potent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 Value (μM)Reference
Jurkat T Cells8.10
HeLa Cells12.5
MCF-7 Cells15.0

These results suggest that Cuprate(4-) may be a promising candidate for further development as an anticancer agent.

The mechanisms underlying the biological activity of Cuprate(4-) involve several pathways:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Cycle Progression : Cuprate(4-) disrupts the normal cell cycle, particularly at the G2/M checkpoint, thereby preventing cell division.
  • Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cells, contributing to cellular damage and apoptosis.

Case Study 1: Antitumor Activity in Animal Models

A study conducted on mice bearing tumor xenografts demonstrated that administration of Cuprate(4-) significantly reduced tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Synergistic Effects with Other Anticancer Agents

Research has indicated that Cuprate(4-) exhibits synergistic effects when combined with established chemotherapeutic agents like doxorubicin. This combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare this cuprate complex, and how is its structural integrity confirmed?

  • Synthesis : The compound is synthesized via multi-step azo-coupling reactions, starting with functionalized pyrazole and naphthalene derivatives. Key steps include diazotization, coupling under controlled pH (e.g., 8–10), and metal coordination with copper ions. Purification often involves flash chromatography and recrystallization .
  • Characterization : Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonate groups at δ 3.1–3.5 ppm) .
  • HPLC : Purity (>95%) is validated using reverse-phase HPLC with UV detection at 254 nm .
  • Elemental Analysis : Matches theoretical C, H, N, and S content (±0.3% error) .

Q. What safety protocols are critical when handling this cuprate compound in laboratory settings?

  • Regulatory Compliance : Classified under non-carcinogenic/non-mutagenic categories per EU safety guidelines. However, sulfonate and azo groups necessitate:

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Waste Disposal : Neutralize acidic residues (pH 6–8) before disposal to prevent environmental contamination .

Q. How do solubility and pH influence the purification of this compound?

  • Solubility : The trisulfonated naphthalene backbone enhances water solubility (>50 mg/mL at pH 7), but precipitation occurs below pH 3. Ethanol/water mixtures (1:1 v/v) are optimal for recrystallization .
  • Purification Challenges : Metal coordination can lead to colloidal suspensions; centrifugal filtration (10,000 rpm, 15 min) effectively isolates the solid phase .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this complex?

  • Case Study : Discrepancies in proton assignments (e.g., overlapping aromatic signals in NMR) are addressed via:

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C interactions to resolve ambiguous peaks .
  • X-ray Diffraction : Single-crystal analysis confirms coordination geometry (e.g., μ₃-bridging mode) and bond lengths (Cu–O: 1.92–1.98 Å) .
    • Computational Validation : DFT calculations (B3LYP/6-31G*) model electronic structures to cross-verify experimental data .

Q. What mechanistic role do azo ligands play in stabilizing the copper coordination environment?

  • Coordination Chemistry : The azo (-N=N-) groups act as κN1 donors, forming five-membered chelate rings with copper. This enhances thermodynamic stability (log β = 12.4 ± 0.2) .
  • Electronic Effects : Electron-withdrawing sulfonate groups increase ligand field strength, shifting d-d transition bands to 600–650 nm (UV-vis) .

Q. How can AI-driven simulations optimize reaction conditions for synthesizing this compound?

  • COMSOL Multiphysics Integration : Machine learning models predict optimal pH (8.5–9.0), temperature (60–65°C), and copper stoichiometry (1:3 metal:ligand ratio) to maximize yield (86% reported) .
  • Real-Time Adjustments : AI algorithms adjust reagent flow rates in continuous-flow reactors to mitigate side reactions (e.g., over-oxidation of azo groups) .

Q. What strategies address low yields (<30%) in large-scale syntheses of this cuprate?

  • Catalytic Optimization : Cu(II) acetate accelerates coupling kinetics (k = 0.45 min⁻¹) but requires strict anhydrous conditions to prevent hydrolysis .
  • Scale-Up Protocols :

  • Membrane Separation : Nanofiltration (10 kDa MWCO) removes unreacted ligands, improving purity to >98% .
  • Process Control : PID controllers maintain ±0.1°C temperature stability during exothermic steps .

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